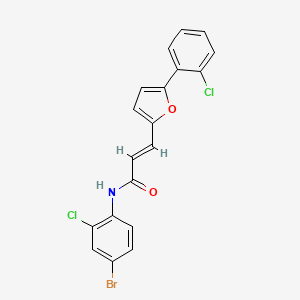

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Description

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes bromine, chlorine, and furan moieties, making it a subject of interest for researchers exploring its biological and chemical properties.

Properties

CAS No. |

853356-01-1 |

|---|---|

Molecular Formula |

C19H12BrCl2NO2 |

Molecular Weight |

437.1 g/mol |

IUPAC Name |

(E)-N-(4-bromo-2-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C19H12BrCl2NO2/c20-12-5-8-17(16(22)11-12)23-19(24)10-7-13-6-9-18(25-13)14-3-1-2-4-15(14)21/h1-11H,(H,23,24)/b10-7+ |

InChI Key |

VTWGIPONAKJZIY-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=C(C=C(C=C3)Br)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=C(C=C(C=C3)Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the acrylamide group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the enzyme phosphoethanolamine methyltransferase (PfPMT), which is crucial for the survival of Plasmodium falciparum . This inhibition disrupts the parasite’s life cycle, making the compound a potential candidate for antimalarial therapy.

Comparison with Similar Compounds

Similar Compounds

N-(4-Bromo-2-chlorophenyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Similar structure but with a different substitution pattern on the furan ring.

N-(4-Bromo-2-chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)acrylamide: Another structural isomer with variations in the position of the chlorine atom.

Uniqueness

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual activity against both asexual stages and gametocytes of Plasmodium falciparum highlights its potential as a versatile antimalarial agent .

Biological Activity

N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide (CAS No. 853356-01-1) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHBrClNO

Molecular Weight: 437.1 g/mol

IUPAC Name: (E)-N-(4-bromo-2-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

The compound features a complex structure with bromine and chlorine substituents on aromatic rings and a furan moiety, which is crucial for its biological activity.

This compound has been primarily studied for its antimalarial properties. It inhibits the enzyme phosphoethanolamine methyltransferase (PfPMT), critical for the survival of the malaria-causing parasite Plasmodium falciparum . This inhibition disrupts the parasite's ability to synthesize essential metabolites, leading to its death.

Antimalarial Activity

Research indicates that this compound exhibits significant activity against both asexual stages and gametocytes of Plasmodium falciparum, making it a promising candidate for further development as an antimalarial agent .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 50 µg/mL |

| Escherichia coli | Active | 75 µg/mL |

| Pseudomonas aeruginosa | Active | 100 µg/mL |

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary studies suggest it may inhibit specific cancer cell lines, particularly those associated with breast cancer (MCF7 cell line), by inducing apoptosis .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromine and chlorine) appears to enhance the biological activity of this compound compared to similar compounds without these groups. The furan moiety is also critical, as it contributes to the overall reactivity and interaction with biological targets .

Case Studies

- Antimalarial Activity Study : A study conducted on various derivatives of acrylamide compounds demonstrated that modifications in the halogen substituents significantly affected the antimalarial efficacy against Plasmodium falciparum. The study highlighted that this compound showed superior activity compared to other derivatives lacking similar structural features .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. Results indicated that it inhibited growth effectively, particularly against Staphylococcus aureus and Escherichia coli, with MIC values suggesting potential therapeutic applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.